The compound 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide is a nitrogen-containing heterocyclic compound, classified as a quinazolinone derivative. Its molecular formula is with a molecular weight of 498.35 g/mol. The compound is recognized for its potential applications in medicinal chemistry and research, particularly due to its structural features that may contribute to biological activity .
The synthesis of 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with appropriate thioketones and amines under controlled conditions to form the desired quinazolinone structure.
The molecular structure of 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide can be described by its distinct functional groups and ring systems:
InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H
The compound can participate in various chemical reactions typical for quinazolinone derivatives:
These reactions are often facilitated by catalysts or specific reagents tailored to achieve desired transformations while maintaining structural integrity.
The mechanism of action for 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide involves its interaction with biological targets, potentially influencing pathways related to cell signaling or metabolic processes.
Research indicates that compounds with similar structures may exhibit:
Relevant data from studies indicate that the compound maintains a high purity level (>95%), essential for research applications .
The primary applications of 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide include:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: